N-butylbenzimidazole
Overview
Description
N-butylbenzimidazole, also known as 1-butyl-1H-benzimidazole, is a compound with the molecular formula C11H14N2 and a molecular weight of 174.25 . It is an important imidazolium derivative .
Synthesis Analysis
While specific synthesis methods for N-butylbenzimidazole were not found in the search results, benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety .Molecular Structure Analysis
The presence of a butyl substituent in the N position does not significantly affect the conjugation and structural organization of benzimidazole . The optimized molecular parameters were performed by the DFT/B3LYP method with 6-311++G (d,p) basis set . This level of theory shows excellent concurrence with the experimental data .Chemical Reactions Analysis
The non-covalent interactions that existed within N-butyl-1H-benzimidazole were analyzed by the AIM, RDG, ELF, and LOL topological methods . The color shades of the ELF and LOL maps confirm the presence of bonding and non-bonding electrons in N-butyl-1H-benzimidazole .Physical And Chemical Properties Analysis
The experimental and theoretical spectra of N-butyl-1H-benzimidazole have a peak at 248 nm . In addition, the experimental spectrum has a peak near 295 nm .Scientific Research Applications
Antiviral Applications
N-butylbenzimidazole has been identified to have significant antiviral properties . This compound can be utilized in the development of antiviral drugs, particularly as a potential treatment for diseases caused by viruses that are sensitive to the action of benzimidazole derivatives .
Antimicrobial Activity
The antimicrobial activity of N-butylbenzimidazole makes it a valuable compound in the field of medicinal chemistry . It can be incorporated into formulations aimed at treating bacterial infections, and its efficacy against a range of microbial strains can be explored further .
Antitumor Agents
Benzimidazoles, including N-butylbenzimidazole, have shown promise as antitumor agents . Research can be directed towards understanding its mechanism of action against cancer cells and developing it into a chemotherapeutic agent .
Organic Chemistry Synthesis
In organic chemistry, N-butylbenzimidazole serves as a precursor or an intermediate in the synthesis of more complex molecules. Its role in the construction of novel organic compounds with potential applications in various industries is of great interest .
Biosensing Mechanisms
A novel application of N-butylbenzimidazole is in the development of biosensors . For instance, a poly(N-butyl benzimidazole)-modified gold electrode has been proposed for the detection of hydrogen peroxide, showcasing the compound’s versatility in sensor technology .
Non-Covalent Interaction Analysis
The study of non-covalent interactions within N-butylbenzimidazole using topological methods like AIM, RDG, ELF, and LOL can provide insights into its molecular behavior . This is crucial for designing drugs and materials with desired properties .
Molecular Electrostatic Potential (MEP) Analysis
MEP analysis of N-butylbenzimidazole can help in understanding its reactivity and site of interaction with other molecules. This is particularly useful in drug design, where the interaction with biological targets is critical .
UV-Vis Absorption and NBO Analysis
The experimental and theoretical spectra of N-butylbenzimidazole, including its UV-Vis absorption peaks and Natural Bond Orbital (NBO) analysis, are important for applications in photophysics and photochemistry . These studies can lead to the development of new materials for optical devices .
Mechanism of Action
Target of Action
N-Butylbenzimidazole, also known as 1-butyl-1H-benzo[d]imidazole, is an important imidazolium derivative The primary targets of N-Butylbenzimidazole are not explicitly mentioned in the available literature
Mode of Action
The mode of action of N-Butylbenzimidazole involves its interaction with its targets. The non-covalent interactions that existed within N-Butylbenzimidazole were also analyzed by various topological methods . The color shades of the maps confirm the presence of bonding and non-bonding electrons in N-Butylbenzimidazole .
Biochemical Pathways
It is known that benzimidazoles have proven biological activity as antiviral, antimicrobial, and antitumor agents . Therefore, it can be inferred that N-Butylbenzimidazole may affect similar pathways.
Pharmacokinetics
It is known that the physicochemical properties of a molecule can influence its adme properties . Therefore, the butyl substituent in the N position of N-Butylbenzimidazole may influence its ADME properties.
Result of Action
It is known that benzimidazoles have proven biological activity as antiviral, antimicrobial, and antitumor agents . Therefore, it can be inferred that N-Butylbenzimidazole may have similar effects.
Action Environment
It is known that environmental factors can influence the action of chemical compounds . Therefore, it can be inferred that environmental factors may also influence the action of N-Butylbenzimidazole.
Future Directions
properties
IUPAC Name |
1-butylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPPDRZENGVOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328460 | |
Record name | N-butylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butylbenzimidazole | |
CAS RN |
4886-30-0 | |
Record name | 1-Butyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4886-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-butylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butylbenzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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